molecular formula C12H10N2OS B3098177 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 13324-83-9

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B3098177
CAS No.: 13324-83-9
M. Wt: 230.29 g/mol
InChI Key: ZYBQITBKNGCUHV-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is a quinazolinone derivative characterized by a thiophene ring substituted at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiophene substituent in this compound introduces sulfur-containing aromaticity, which may influence electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBQITBKNGCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one derivatives is their antimicrobial properties . Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. For instance, a study synthesized a series of thiazole-linked quinazolinones, which were evaluated for their anti-tubercular activity using the Microplate Alamar Blue Assay (MABA). The results indicated promising activity against M. tuberculosis H37RV, highlighting the potential of these compounds as therapeutic agents against tuberculosis .

Inhibition of Intracellular Toxins

Another notable application is in the inhibition of intracellular toxins . A patent describes a novel family of 2,3-dihydroquinazolin-4-one compounds that can act as inhibitors against toxins such as ricin and Shiga toxin. These toxins pose significant health risks globally, and compounds like this compound may offer protective effects by preventing the toxic actions of these agents through retrograde transport inhibition .

Antitumor and Anticancer Properties

The compound also shows potential in anticancer applications . Quinazolinone derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, various analogs have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating significant activity . The structural modifications of quinazolinones can enhance their selectivity and potency against specific cancer types.

Antimalarial Activity

In addition to antibacterial properties, certain derivatives of quinazolinones are being explored for their antimalarial activity . A study focused on hybrid quinazolinone molecules showed promising results in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's lifecycle. This indicates that derivatives like this compound could be developed into effective antimalarial drugs .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis: This method allows for efficient production with minimal steps, utilizing β-cyclodextrin as a catalyst under aqueous conditions .

Biological Evaluation

The biological evaluation often involves:

  • In Vitro Testing: Assessing the compound's efficacy against bacterial and cancer cell lines.
  • Molecular Docking Studies: These studies help predict how well the compound binds to target proteins associated with disease mechanisms .

Case Studies and Research Findings

Study FocusKey FindingsReference
Antitubercular ActivitySignificant inhibition against M. tuberculosis; promising candidates identified
Intracellular Toxin InhibitionPotential to inhibit ricin and Shiga toxins; significant public health implications
Anticancer PropertiesInduced apoptosis in various cancer cell lines; structural modifications enhance efficacy
Antimalarial ActivityHigh binding affinity to pfDHODH; potential for new antimalarial therapies

Mechanism of Action

The mechanism of action of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin biosynthesis, thereby exhibiting potential as a skin-whitening agent . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinazolinone core is common among analogs, but substituents at positions 2 and 3 critically determine pharmacological profiles:

3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
  • Substituents : Thiazole and thioxo (C=S) groups at position 2.
  • Bioactivity : Exhibits potent antifungal activity against Aspergillus fumigatus, A. niger, and A. flavus with low cytotoxicity .
  • Key Feature : The thiazole-thioxo combination enhances antifungal efficacy, likely through interactions with fungal cell wall components like galactomannan .
3-Alkyl-2-((1H-1,2,3-triazolyl)methyl)thio)-2,3-dihydroquinazolin-4(1H)-ones
  • Substituents : Triazole and alkylthio groups.
  • Bioactivity: Antimicrobial and anticancer properties attributed to the triazole moiety, which is known for its role in drug discovery .
  • Synthesis : Efficiently synthesized using a recyclable Cu@Py-Oxa@SPION catalyst, achieving 77–86% yields under mild conditions .
Methyl Sulfanyl/Sulfonyl-Substituted 2,3-Diaryl Derivatives
  • Substituents : Methyl sulfanyl/sulfonyl and diaryl groups.
  • Bioactivity: Designed as non-steroidal anti-inflammatory agents (NSAIDs) with moderate COX-2 inhibition and anti-edema effects .
  • Design Strategy : Scaffold hopping and shape similarity matching were employed to optimize binding to COX-2 active sites .
3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones
  • Substituents : Aryl and thioxo groups.
  • Bioactivity: Act as antioxidants, α-glucosidase inhibitors, and apoptosis-inducing agents in colon carcinoma models .
  • Mechanism : The thioxo group enhances redox activity and enzyme-binding capacity .

Mechanistic Insights

  • Antifungal Activity : Thiazole-thioxo derivatives disrupt fungal cell wall biosynthesis by downregulating galactomannan-associated proteins .
  • Anticancer Activity : Triazole derivatives induce apoptosis via mitochondrial pathways, while thioxo analogs inhibit LDHA and α-glucosidase .
  • Anti-inflammatory Effects : Sulfonyl groups in diaryl derivatives mimic COX-2’s arachidonic acid binding pocket, reducing prostaglandin synthesis .

Biological Activity

2-Thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that integrates both thiophene and quinazolinone moieties. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural diversity provided by the thiophene ring enhances the potential applications of this compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of anthranilamide with substituted aldehydes or ketones. A common synthetic route employs 2-amino benzamide and thiophene derivatives under reflux conditions, which can yield various derivatives with distinct biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds within the quinazolinone family exhibit significant cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, screening against cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) has revealed that certain analogues of quinazolinones, including those derived from this compound, possess sub-micromolar potency in inhibiting cancer cell growth .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

Compound NameCell LineIC50 (μM)
2-thiophen-2-yl derivativeHT29< 0.5
2-styrylquinazolinMCF7< 0.8
2-(naphthalen-1-yl)-2,3-dihydroA2780< 0.6

The mechanism of action for quinazolinones like this compound is linked to their ability to inhibit key protein kinases involved in cancer progression. Notably, they have been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .

Case Studies

  • Case Study on EGFR Inhibition : A study reported that certain quinazolinones demonstrated potent inhibition of EGFR with IC50 values as low as 0.47 nM. This indicates a strong potential for these compounds in treating cancers associated with EGFR overexpression .
  • Broad-Spectrum Anticancer Activity : Another study synthesized a series of quinazolinone derivatives and evaluated their activity against various cancer cell lines. Compounds derived from 2-thiophen-2-yl showed promising results, particularly against glioblastoma and ovarian cancer cells, highlighting their versatility as anticancer agents .

Pharmacological Significance

The pharmacological significance of this compound extends beyond anticancer activity. Quinazolines are recognized for their broad range of activities including antibacterial and anti-inflammatory effects. These compounds have been utilized in treating various conditions due to their ability to modulate multiple biological pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of anthranilic acid derivatives with thiophene-2-carboxylic acid under reflux in benzene, using pyridine as a catalyst (see ). Optimization studies show that solvent choice significantly impacts yield: ethanol (EtOH) is preferred for similar quinazolinone derivatives due to its ability to stabilize intermediates and enhance reaction efficiency . For example, electron-withdrawing substituents (e.g., -Cl, -NO₂) on benzaldehyde precursors improve yields by accelerating imine formation (Table 2 in ).

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodology : Combine multiple spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone core) .
  • ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., thiophen-2-yl protons appear as a multiplet in δ 6.8–7.5 ppm) .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for analogous compounds (e.g., 2-methyl-2-phenyl derivatives in ).

Q. What safety precautions are critical when handling this compound?

  • Methodology : Follow OSHA/NIOSH guidelines for respiratory protection (e.g., P95 respirators for dust/mist) and use nitrile gloves compliant with EN374 standards. Ensure proper ventilation to avoid inhalation of vapors during synthesis ().

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene or quinazolinone rings modulate biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with electron-donating (-OMe, -CH₃) or withdrawing (-F, -NO₂) groups. Compare activities using assays like antimicrobial susceptibility testing (). For example, fluorinated analogs may exhibit enhanced membrane permeability due to increased lipophilicity .

Q. What computational strategies can predict binding modes of this compound to target proteins?

  • Methodology : Perform molecular docking using software like AutoDock Vina. Prepare the protein structure (e.g., PDB ID 1XYZ) by removing water molecules and adding polar hydrogens. Dock the compound into the active site, prioritizing poses with high binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding to key residues (e.g., Asp189 in trypsin-like proteases) .

Q. How can contradictory solubility data across studies be resolved?

  • Methodology : Systematically test solubility in solvents (DMSO, EtOH, H₂O) under controlled conditions (25°C, 37°C). Use HPLC to quantify solubility limits and correlate with logP values calculated via software like ChemAxon. For instance, low aqueous solubility (logP ~3.5) may necessitate formulation with cyclodextrins .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?

  • Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in THF or toluene. Monitor enantiomeric excess (ee) via chiral HPLC. A 2017 study achieved >90% ee for quinazolinones using Cu(I)-bisoxazoline complexes ().

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions. For example, a central composite design revealed that 80°C in EtOH with p-TsOH maximizes yield (85%) for analogous compounds .
  • Data Validation : Cross-reference melting points (e.g., 210–212°C for the target compound) with literature and ensure NMR spectra match predicted splitting patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one
Reactant of Route 2
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

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